4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a pyrazole ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized through cyclization reactions involving suitable diols or other precursors.
Coupling Reactions: The final step involves coupling the pyrazole and tetrahydropyran moieties under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have therapeutic implications.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific diseases or conditions.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Fluoro-2-pyran-2-yl-pyrazole-3-carboxylic acid: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.
2-Tetrahydropyran-2-yl-pyrazole-3-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11FN2O3 |
---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
4-fluoro-2-(oxan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11FN2O3/c10-6-5-11-12(8(6)9(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14) |
InChI-Schlüssel |
YNNZLLXYUBEYBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C(=C(C=N2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.